molecular formula C19H33P B14421755 Methyl(2,4,6-tri-tert-butylphenyl)phosphane CAS No. 86539-33-5

Methyl(2,4,6-tri-tert-butylphenyl)phosphane

Cat. No.: B14421755
CAS No.: 86539-33-5
M. Wt: 292.4 g/mol
InChI Key: UYBLILSNFWOHSY-UHFFFAOYSA-N
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Description

Methyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with methylphosphonous dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which methyl(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in catalytic systems. The bulky tert-butyl groups provide steric protection, which can enhance the stability of the resulting complexes. The phosphorus atom can also participate in coordination chemistry, forming bonds with various metal ions .

Properties

CAS No.

86539-33-5

Molecular Formula

C19H33P

Molecular Weight

292.4 g/mol

IUPAC Name

methyl-(2,4,6-tritert-butylphenyl)phosphane

InChI

InChI=1S/C19H33P/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3

InChI Key

UYBLILSNFWOHSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC)C(C)(C)C

Origin of Product

United States

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